N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a benzodioxine scaffold substituted with a trifluoromethylphenyl group. The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, a common strategy in drug design to improve pharmacokinetic properties .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c16-15(17,18)10-2-1-3-11(8-10)19-24(20,21)12-4-5-13-14(9-12)23-7-6-22-13/h1-5,8-9,19H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROYHZDQNPXEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHFNOS
- IUPAC Name : this compound
This structure features a sulfonamide group that is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. These compounds were evaluated for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), demonstrating moderate inhibition with IC values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .
Anti-inflammatory Activity
The sulfonamide moiety is recognized for its anti-inflammatory effects. In various studies, compounds related to this structure have exhibited significant anti-inflammatory activity in models such as carrageenan-induced paw edema in rats. The mechanisms often involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Cytotoxicity
While many derivatives show promise as therapeutic agents, it is crucial to evaluate their cytotoxicity. Some studies have indicated that certain derivatives do not exhibit significant cytotoxic effects on eukaryotic cell lines such as HepG2 and MonoMac6, suggesting a favorable safety profile .
Table 1: Summary of Biological Activities
| Activity | IC Values (µM) | Notes |
|---|---|---|
| AChE Inhibition | 27.04 - 106.75 | Moderate inhibition compared to rivastigmine |
| BuChE Inhibition | 58.01 - 277.48 | Varies with structural modifications |
| Antimicrobial Activity | MIC ≥ 62.5 | Mild activity against Mycobacterium species |
| Anti-inflammatory Activity | Not quantified | Significant in animal models |
Case Study: Inhibition of Acetylcholinesterase
A study focusing on the inhibition of AChE by related compounds revealed that specific structural modifications could enhance potency. For example, the introduction of longer alkyl chains improved the selectivity and efficacy against AChE while maintaining lower toxicity levels .
Comparison with Similar Compounds
Structural Features and Modifications
The table below compares key structural features and molecular properties of N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide with structurally related sulfonamide derivatives:
Key Observations :
- Trifluoromethyl (-CF₃) vs. Chlorine (-Cl) : The target compound’s -CF₃ group confers higher electronegativity and lipophilicity compared to -Cl in compound 5j . This may enhance membrane permeability but could also influence toxicity profiles.
- Dual Sulfonamide Systems : Compound contains two sulfonamide groups, which may improve binding affinity but increase molecular weight and solubility challenges.
Inferences for the Target Compound :
- The presence of -CF₃ instead of -Cl (as in 5j and 5d) may alter AChE inhibition potency due to differences in steric and electronic effects.
- The benzodioxine-sulfonamide scaffold is critical for enzyme interaction, as seen in compound 5i’s moderate α-glucosidase activity .
Notes
Structural-Activity Relationship (SAR) : The -CF₃ group in the target compound may enhance target selectivity compared to methyl or hydroxy analogs, but this requires experimental validation.
Therapeutic Potential: While benzodioxine-sulfonamides show promise in neurodegenerative and metabolic diseases, the target compound’s exact biological profile remains uncharacterized in the provided literature.
Safety Considerations : Trifluoromethyl groups are generally metabolically stable but may pose bioaccumulation risks, necessitating toxicological studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
